2-ethyl-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride
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Overview
Description
Imidazole is an organic compound with the formula C3N2H4 . It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . Many natural products, especially alkaloids, contain the imidazole ring .
Synthesis Analysis
Imidazoles are synthesized using a variety of methods. One common method involves the cyclization of amido-nitriles . The reaction conditions are mild enough for the inclusion of a variety of functional groups .Molecular Structure Analysis
Imidazole is a planar 5-membered ring . It exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . Imidazole is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D .Chemical Reactions Analysis
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis
Imidazole has a molecular weight of 68.077 g/mol . It has a melting point of 89 to 91 °C and a boiling point of 256 °C . It is soluble in water at a concentration of 633 g/L .Scientific Research Applications
Synthesis of Imidazole Derivatives
Imidazole derivatives, including those related to 2-ethyl-1-(2-methylallyl)-1H-benzo[d]imidazole, have been synthesized for various applications. For instance, the electrochemical corrosion performance of aromatic functionalized imidazole inhibitors indicates that simple imidazole molecules could serve as effective corrosion inhibitors under extreme hydrodynamic conditions (Ismail et al., 2019). Another study on the synthesis of Schiff and Mannich bases of Isatin derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones showcases the chemical versatility of imidazole compounds (Bekircan & Bektaş, 2008).
Corrosion Inhibition
Imidazole derivatives are explored for their corrosion inhibition properties. The study by Ammal, Prajila, and Joseph (2018) on the effect of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulphuric acid underscores the potential of these compounds in protecting metals from corrosion (Ammal et al., 2018).
Antitumor Activity
Imidazole derivatives have been evaluated for their antitumor activities. A notable example is the synthesis, antitumor evaluation, molecular modeling, and QSAR of novel benzimidazole-based compounds, which showed significant cytotoxic activity against various cancer cell lines (Tomorowicz et al., 2020).
Ferroelectric and Antiferroelectric Properties
The research by Horiuchi et al. (2012) demonstrates that benzimidazoles exhibit above-room-temperature ferroelectricity and antiferroelectricity, indicating their potential in lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).
Antimicrobial Agents
Imidazole derivatives have been synthesized and tested for their antimicrobial activities. For example, the synthesis and antimicrobial activity of new benzimidazole-based Schiff base copper(II) complexes highlight their substantial in vitro cytotoxic effect against human cancer cell lines and potential as antimicrobial agents (Paul et al., 2015).
Safety And Hazards
Future Directions
The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
properties
IUPAC Name |
2-ethyl-1-(2-methylprop-2-enyl)benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-4-13-14-11-7-5-6-8-12(11)15(13)9-10(2)3;/h5-8H,2,4,9H2,1,3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDIVRJVNKQQQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC(=C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride |
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